molecular formula C23H19N3O4S B11654724 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxybenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B11654724
M. Wt: 433.5 g/mol
InChI Key: CCFOKORIGAXYFN-UHFFFAOYSA-N
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Description

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-METHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-METHOXYBENZOYL)THIOUREA typically involves the reaction of 2-aminophenol with various aldehydes under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and eco-friendly solvents is also common in industrial settings to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-METHOXYBENZOYL)THIOUREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-METHOXYBENZOYL)THIOUREA involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-METHOXYBENZOYL)THIOUREA apart is its unique combination of benzoxazole and thiourea moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C23H19N3O4S/c1-28-16-10-7-14(8-11-16)21(27)26-23(31)25-18-13-15(9-12-19(18)29-2)22-24-17-5-3-4-6-20(17)30-22/h3-13H,1-2H3,(H2,25,26,27,31)

InChI Key

CCFOKORIGAXYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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